(Arg)9 TFA

Cell-penetrating peptide Flow cytometry Intracellular delivery

(Arg)9 TFA is the functional optimum among cell-penetrating oligoarginines—9 Arg residues deliver maximal transduction before toxicity rises with longer chains. IC50 benchmarks: 0.78 μM (glutamic acid), 0.81 μM (kainic acid), 6 μM (OGD); 20% infarct reduction at 1 μM/kg IV in MCAO. 20-fold uptake vs TAT49-57 in Jurkat cells makes R9 the preferred substitute when TAT underperforms. Mid-chain reference for prostate imaging (R11>R9>R13). Delivers siRNA, plasmids, peptides, and small molecules; R9-conjugated nanoparticles achieve 12-fold uptake enhancement. ≥98% HPLC; ships ambient.

Molecular Formula C56H111F3N36O12
Molecular Weight 1537.7 g/mol
CAS No. 2283335-13-5
Cat. No. B6592657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Arg)9 TFA
CAS2283335-13-5
Molecular FormulaC56H111F3N36O12
Molecular Weight1537.7 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1
InChIKeyXGQPDCDNEZIVKJ-MXIXLHBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (Arg)9 TFA CAS 2283335-13-5: A Quantitative Procurement Guide to Nona-Arginine CPP Neuroprotection and Cell Uptake Efficiency


(Arg)9 TFA (Nona-L-arginine TFA, Peptide R9 TFA) is a cell-penetrating peptide (CPP) composed of nine consecutive L-arginine residues with a TFA counterion . The compound exhibits intrinsic neuroprotective activity with an IC50 of 0.78 μM in the glutamic acid excitotoxicity model [1], and demonstrates measurable cell penetration efficiency that differentiates it from shorter oligoarginine variants and non-arginine-based CPPs [2].

Why (Arg)9 TFA Cannot Be Interchanged with Shorter Oligoarginines, TAT, or Alternative CPPs in Neuroprotection and Delivery Workflows


Oligoarginine chain length directly determines both cellular uptake efficiency and neuroprotective potency, with R9 (9 residues) representing a functional optimum for L-isoform transduction before toxicity thresholds rise with longer chains [1]. In prostate cells, uptake efficiency follows the order R11 > R9 > R13, demonstrating that longer is not universally better [2]. Furthermore, arginine-rich CPPs such as R9 exhibit significantly different internalization mechanisms and neuroprotective efficacy compared to lysine-rich peptides (which show virtually no transduction) [3] and TAT-based CPPs (which demonstrate weaker neuroprotection in comparative excitotoxicity models) [4].

Head-to-Head Quantitative Differentiation Data for (Arg)9 TFA Procurement


R9 vs. TAT49-57: 20-Fold Higher Cellular Uptake Efficiency in Jurkat Cells

In a direct head-to-head comparison using FACS analysis, R9 (fluorescein-labeled nona-arginine) demonstrated approximately 20-fold higher cellular uptake efficiency compared to TAT49-57 at equivalent concentrations in Jurkat cells [1]. The comparison encompassed a series of arginine oligomers (R5 through R9) and included both L- and D-isoforms, with R9 among the top-performing variants [2].

Cell-penetrating peptide Flow cytometry Intracellular delivery

Neuroprotection: (Arg)9 IC50 0.78 μM vs. Glutamic Acid Excitotoxicity

(Arg)9 TFA provides dose-dependent neuroprotection in primary rat cortical neurons exposed to glutamic acid, with a quantified IC50 of 0.78 μM [1]. Comparative analysis across oligoarginine peptides reveals that neuroprotective efficacy increases with arginine content, with longer poly-arginine peptides (e.g., R18) showing maximal protection, while R9 represents the shortest chain length achieving robust neuroprotection in this model [2]. In the kainic acid excitotoxicity model, R9 is less effective (IC50 = 0.81 μM), and in the in vitro ischemia model, IC50 is 6 μM, demonstrating model-specific potency . Critically, arginine-rich CPPs alone (including R9) provide better neuroprotection than TAT-conjugated peptides such as TAT-NR2B9c against stroke-like insults [3].

Neuroprotection Excitotoxicity Stroke model

In Vivo Stroke Model: R9 Reduces Infarct Volume by 20% at 1 μM/kg IV

In a male Sprague-Dawley rat permanent middle cerebral artery occlusion (MCAO) stroke model, (Arg)9 administered intravenously at 1 μM/kg (600 μL, single dose over 5 minutes) produced a significant 20% reduction in infarct volume . This in vivo neuroprotective effect correlates with the in vitro IC50 data and supports translational relevance [1].

In vivo neuroprotection MCAO stroke model Infarct volume reduction

Evidence-Backed Application Scenarios for (Arg)9 TFA in Preclinical Research and Industrial Workflows


Stroke and Neuroprotection Preclinical Studies

Use (Arg)9 TFA as a positive control or therapeutic candidate in glutamic acid excitotoxicity, kainic acid, or oxygen-glucose deprivation (OGD) in vitro stroke models, where its IC50 values (0.78 μM, 0.81 μM, and 6 μM respectively) provide calibrated benchmarks [1]. Extend to in vivo permanent MCAO rat models using the validated 1 μM/kg IV dose for 20% infarct volume reduction .

High-Efficiency Intracellular Cargo Delivery

Employ (Arg)9 TFA for delivering siRNA, plasmids, peptides, or small molecules where maximal cellular uptake per mole of CPP is required. The 20-fold uptake advantage over TAT49-57 in Jurkat cells [2] makes R9 the preferred choice for applications where TAT-based CPPs provide insufficient transduction.

Nanocarrier and Gene Vector Functionalization

Conjugate (Arg)9 to polymeric nanoparticles, liposomes, or dendrimers to enhance cellular internalization and endosomal escape. Surface modification with R8-length oligoarginine (structurally comparable to R9) achieves 12-fold increased cellular uptake in PEG-b-PCL nanoparticles [3]; R9-modified vectors similarly enhance gene transfection efficiency above unmodified controls [4].

Prostate Cancer Cell Targeting and Imaging

Utilize (Arg)9 as a cell-permeable imaging probe component for prostate cancer detection. The length-dependent uptake hierarchy in prostate cells (R11 > R9 > R13) [5] establishes R9 as the mid-chain reference standard for balancing uptake efficiency against toxicity risks associated with longer oligoarginines (R12 and R14) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Arg)9 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.